molecular formula C20H19N3O4S2 B2684962 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 1797905-02-2

3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2684962
CAS No.: 1797905-02-2
M. Wt: 429.51
InChI Key: BYHXKPUAKSXOHC-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound featuring a thiazole ring, an azetidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving β-amino alcohols and suitable leaving groups under basic conditions.

    Coupling Reactions: The thiazole and azetidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the azetidine ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the opening of the ring to form linear amines.

    Substitution: The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, particularly at the para position relative to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Linear amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for specific receptors. Its structural features suggest it could interact with biological macromolecules in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole and azetidine rings suggests possible antimicrobial, anti-inflammatory, or anticancer activities, which are common properties of compounds containing these moieties.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide would depend on its specific application. Generally, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with metal ions or active sites in enzymes, while the azetidine ring may provide steric hindrance or additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole ring and exhibit similar biological activities.

    Azetidine Derivatives: Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are examples of compounds with the azetidine ring, known for their potential in medicinal chemistry.

    Benzenesulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties.

Uniqueness

What sets 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer a combination of properties not found in simpler analogs, potentially leading to novel biological activities and applications.

Properties

IUPAC Name

3-methyl-N-[4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-14-3-2-4-18(11-14)29(25,26)22-16-7-5-15(6-8-16)19(24)23-12-17(13-23)27-20-21-9-10-28-20/h2-11,17,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHXKPUAKSXOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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